1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, while the sulfonamide moiety contributes to its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide
- 1-(chloromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 1-(DIFLUOROMETHYL)-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-5-methyl-N-(2-phenylethyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N5O2S/c1-4-26-15(2)18(12-23-26)14-25(11-10-17-8-6-5-7-9-17)30(28,29)19-13-24-27(16(19)3)20(21)22/h5-9,12-13,20H,4,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSMAIJVEXTHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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